molecular formula C7H6N2O3 B14857954 2-Amino-5-formylnicotinic acid

2-Amino-5-formylnicotinic acid

Cat. No.: B14857954
M. Wt: 166.13 g/mol
InChI Key: FMJYUEUVXUDWKP-UHFFFAOYSA-N
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Description

2-Amino-5-formylnicotinic acid is an organic compound with the molecular formula C7H6N2O3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of an amino group at the 2-position and a formyl group at the 5-position on the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-formylnicotinic acid typically involves the formylation of 2-amino nicotinic acid. One common method is the Vilsmeier-Haack reaction, where 2-amino nicotinic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional steps such as purification through recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-formylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 2-Amino-5-carboxynicotinic acid.

    Reduction: 2-Amino-5-hydroxymethylnicotinic acid.

    Substitution: Various amides or alkylated derivatives depending on the substituent used.

Scientific Research Applications

2-Amino-5-formylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to vitamin B3 deficiency.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-formylnicotinic acid is largely dependent on its chemical structure. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the formyl group can undergo electrophilic reactions. These properties make it a versatile compound in various chemical and biological processes. Its molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

  • 2-Amino-3-formylnicotinic acid
  • 2-Amino-4-formylnicotinic acid
  • 2-Amino-6-formylnicotinic acid

Comparison: 2-Amino-5-formylnicotinic acid is unique due to the specific positioning of the formyl group at the 5-position, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

2-amino-5-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-6-5(7(11)12)1-4(3-10)2-9-6/h1-3H,(H2,8,9)(H,11,12)

InChI Key

FMJYUEUVXUDWKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)C=O

Origin of Product

United States

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